N-(2,4-difluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5O2S/c1-13(2)9-10-28-20(31)15-5-3-4-6-18(15)29-21(28)26-27-22(29)32-12-19(30)25-17-8-7-14(23)11-16(17)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVOLTRXICHLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison
Key Observations :
- Core Structure: Triazoloquinazoline (target) vs. quinazolinone , thiadiazole , or thiazole . The triazoloquinazoline core enhances π-π stacking compared to saturated heterocycles.
- Substituents :
- Isopentyl vs. Chlorophenyl (Cl-Ph) : Isopentyl increases lipophilicity (logP ~3.5 estimated) versus Cl-Ph (logP ~2.8), affecting bioavailability .
- Difluorophenyl vs. Ethoxyphenyl : Difluorophenyl improves metabolic stability due to fluorine’s resistance to oxidation, whereas ethoxyphenyl may undergo demethylation .
Table 2: Bioactivity Comparison
Key Insights :
- The target compound’s thioacetamide group enables sulfur-mediated hydrogen bonding, critical for kinase inhibition . In contrast, thiadiazole derivatives rely on acetyl groups for PPAR-γ binding.
- Fluorine Substitution: Difluorophenyl in the target compound enhances target affinity compared to non-halogenated analogs, as seen in similar triazoles .
Stability and Tautomerism
The 1,2,4-triazole ring in the target compound exists predominantly in the thione tautomer (C=S), evidenced by:
- Absence of νS-H (~2500–2600 cm⁻¹) in IR spectra.
- Presence of νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) . In contrast, thiazole derivatives exhibit thiol-thione equilibrium, which may reduce stability under oxidative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
